molecular formula C13H21FN2 B12079262 (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine

(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine

Cat. No.: B12079262
M. Wt: 224.32 g/mol
InChI Key: HJCWQNCWZGUKIZ-UHFFFAOYSA-N
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Description

(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine is a secondary amine featuring a 5-aminopentyl chain and a 3-fluorobenzyl group. The 5-aminopentyl chain may enhance aqueous solubility compared to shorter alkylamines, while the 3-fluorophenyl group contributes to lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H21FN2

Molecular Weight

224.32 g/mol

IUPAC Name

N'-[(3-fluorophenyl)methyl]-N'-methylpentane-1,5-diamine

InChI

InChI=1S/C13H21FN2/c1-16(9-4-2-3-8-15)11-12-6-5-7-13(14)10-12/h5-7,10H,2-4,8-9,11,15H2,1H3

InChI Key

HJCWQNCWZGUKIZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCN)CC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine typically involves the reaction of 3-fluorobenzyl chloride with 5-aminopentylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products Formed

Scientific Research Applications

(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. The aminopentyl chain allows the compound to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Key Structural Features :

  • 5-Aminopentyl chain: A flexible alkyl spacer that may improve membrane permeability and solubility.
  • Methylamine moiety : A common pharmacophore in bioactive molecules, enabling hydrogen bonding and interactions with biological targets.

Structural Analogs in Medicinal Chemistry

a. Triazine Derivatives (Compounds 19 and 20, )

These compounds share the 5-aminopentyl and 3-fluorophenyl substituents but are integrated into a 1,3,5-triazine core. For example:

  • Compound 19 : Molecular formula C₁₈H₂₀F N₅O₂, LRMS m/z 484 [M+H]⁺.
  • Compound 20 : Orange solid with a triazine-triamine structure.

Comparison :

  • The triazine core in these derivatives introduces planar rigidity, which may enhance DNA intercalation (relevant for anticancer activity) compared to the flexible alkylamine backbone of the target compound .
  • The 5-aminopentyl chain in both compounds suggests a role in improving solubility and bioavailability.
b. [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()
  • Molecular formula : C₁₄H₁₄F₃N₃ (MW 281.28).
  • Features : A pyridine ring with trifluoromethyl and dimethylamine groups.

Comparison :

Fluorinated Benzylamine Derivatives

a. {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine ()
  • Molecular formula : C₉H₉F₄N (MW 207.17).
  • Features : A trifluoromethyl group adjacent to the fluorine atom.

Comparison :

  • The trifluoromethyl group significantly enhances metabolic stability and resistance to oxidative degradation compared to the 3-fluorophenyl group in the target compound .
  • Lower molecular weight (207 vs. ~229) may improve diffusion rates in biological systems.
b. [(1S)-1-(3-Fluorophenyl)ethyl]methylamine ()
  • Molecular formula : C₉H₁₂FN (MW 153.20).
  • Features : Chiral center at the ethylamine position.

Comparison :

  • The stereochemistry introduces enantioselectivity in receptor interactions, a feature absent in the target compound’s achiral structure .
  • Shorter alkyl chain (ethyl vs. pentyl) reduces solubility but increases volatility.

Key Trends and Insights

Fluorine Substitution :

  • Single fluorine (as in the target compound) balances lipophilicity and electronic effects.
  • Trifluoromethyl groups () drastically increase logP and stability but may reduce solubility.

Alkyl Chain Length: Longer chains (e.g., 5-aminopentyl) improve solubility and conformational flexibility, critical for target engagement in drug design .

Aromatic vs. Heterocyclic Cores :

  • Pyridine or triazine cores () offer rigidity for DNA intercalation, while benzylamines (target compound) prioritize membrane permeability.

Biological Activity

(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine is a compound notable for its unique structure and potential biological activity. With a molecular formula of C13H20FN2 and a molecular weight of approximately 222.32 g/mol, this compound features a pentyl chain linked to an amino group and a 3-fluorophenyl group via a methyl group. The presence of fluorine in the phenyl ring may enhance the compound's chemical properties, influencing its biological interactions and therapeutic potential.

  • Molecular Formula : C13H20FN2
  • Molecular Weight : 222.32 g/mol
  • IUPAC Name : (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine
  • CAS Number : Not specified in the available data.

Research indicates that (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine may exert its biological effects through interactions with various receptors and enzymes involved in neurotransmission and other physiological processes. The structure of the compound facilitates effective binding to biological targets, potentially leading to significant biological effects.

Biological Activity

The biological activity of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine has been investigated primarily in the context of its potential therapeutic applications. Key areas of focus include:

  • Neurotransmission Modulation : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders.
  • Enzyme Inhibition : Studies have explored the compound's role as an enzyme inhibitor, which could be beneficial in various biochemical pathways.
  • Pharmacological Properties : Ongoing research aims to elucidate its pharmacokinetic properties, which may influence drug development strategies.

Case Studies and Research Findings

  • Interaction with Receptors : A study demonstrated that compounds with similar structures can modulate receptor activity, suggesting that (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine may have comparable effects on neurotransmitter receptors, potentially affecting mood and cognition.
  • Enzyme Modulation : Research has shown that derivatives of similar amines can inhibit specific enzymes involved in metabolic pathways, indicating that this compound could also possess enzyme-modulating capabilities.
  • Therapeutic Applications : Investigations into structural analogs have highlighted the importance of fluorine substitution in enhancing binding affinity and metabolic stability, which are critical for drug development.

Comparative Analysis

To better understand the biological activity of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine, it is useful to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamineC13H20FN2Neurotransmitter modulation, enzyme inhibition
3-FluoroanilineC7H8FNAntimicrobial properties
4-FluorobenzylamineC7H8FNPotential antidepressant effects

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